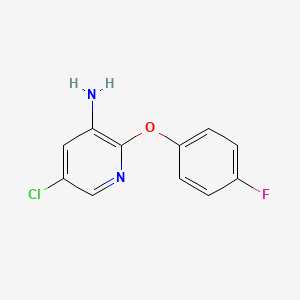

5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine

Description

Properties

IUPAC Name |

5-chloro-2-(4-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-7-5-10(14)11(15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBUACRCAXKIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 5-Chloropyridine Derivatives

The synthesis typically begins with 5-chloropyridine or its derivatives as the core scaffold. The chlorination of pyridine rings or selective halogenation methods are employed to introduce the chlorine atom at the 5-position. According to patent literature, chlorination of 2-aminopyridine followed by diazotization and Sandmeyer reactions can yield chlorinated pyridine intermediates with high yields and purity, which are suitable precursors for further functionalization.

Introduction of the 4-Fluorophenoxy Group at the 2-Position

The 2-position substitution with the 4-fluorophenoxy group is commonly achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions :

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position of a chloropyridine can be displaced by 4-fluorophenol under basic conditions, typically using potassium carbonate or other bases in polar aprotic solvents.

Suzuki–Miyaura Coupling Reaction: This palladium-catalyzed cross-coupling between 2-chloropyridine derivatives and 4-fluorophenylboronic acid or related boron reagents is a mild and efficient method to form the C–O bond, providing high regioselectivity and functional group tolerance.

Amination at the 3-Position of the Pyridine Ring

The introduction of the amino group at the 3-position can be achieved via:

Nucleophilic Aromatic Substitution: If the 3-position is halogenated (e.g., 3-chloropyridine), amination can be done by reaction with ammonia or amines under suitable conditions.

Diazotization and Substitution: Starting from 3-aminopyridine derivatives, diazotization followed by substitution reactions can introduce the amino group selectively.

Direct Amination via Catalysis: Transition metal-catalyzed C–H amination reactions are emerging methods but are less commonly applied industrially for this compound.

Detailed Synthetic Route Example

A representative synthetic route for 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | Chlorination of 2-aminopyridine with SOCl2 | Formation of 2-amino-3,5-dichloropyridine |

| 2 | Diazotization & Sandmeyer | NaNO2, HCl, CuCl | Generation of 2,3,5-trichloropyridine |

| 3 | Nucleophilic Substitution | 4-Fluorophenol, base (K2CO3), solvent (DMF) | Substitution at 2-position with 4-fluorophenoxy |

| 4 | Amination | Ammonia or amine source | Introduction of amino group at 3-position |

| 5 | Purification | Crystallization, chromatography | Pure this compound |

Reaction Conditions and Optimization

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred for nucleophilic substitutions and coupling reactions.

Temperature: Controlled heating (e.g., 100–190 °C) is often required to drive substitution reactions to completion, especially for fluorination or chlorination steps.

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) are employed in Suzuki–Miyaura couplings for efficient C–O bond formation.

Bases: Potassium carbonate or cesium fluoride mixtures are used to facilitate nucleophilic substitutions and fluorination steps.

Yield and Purity

Yields for the chlorination and fluorination steps can reach up to 90%, with product purities exceeding 96.8% to 99.8% when optimized for industrial production.

The coupling reactions and amination steps typically provide high regioselectivity, minimizing side products.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination of 2-aminopyridine | SOCl2, HCl, NaNO2, CuCl (Sandmeyer) | 0–25 | 2–4 | 85–90 | >98 | Formation of 2,3,5-trichloropyridine |

| Fluorination/Phenoxy substitution | 4-Fluorophenol, K2CO3, Pd catalyst, DMF | 100–140 | 12–24 | 80–90 | 96–99 | Suzuki–Miyaura coupling preferred |

| Amination at 3-position | NH3 or amine source, base | 80–120 | 6–12 | 75–85 | >95 | Nucleophilic substitution |

| Purification | Crystallization/Chromatography | Ambient | Variable | — | >99 | Final product isolation |

Additional Research Findings

Research into related pyridine derivatives has demonstrated that the use of mixed fluoride salts (cesium fluoride and potassium fluoride) improves fluorination efficiency and product purity.

Transition metal-catalyzed cross-coupling reactions have been favored for industrial scale due to their mild conditions and high functional group tolerance.

Attempts to use alkyl amines or carbamates for amination in similar pyridine systems have shown limited success, indicating the necessity to use aromatic amines or ammonia for stable product formation.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

Scientific Research Applications

5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine has several notable applications:

1. Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex fluorinated pyridine derivatives. The compound can undergo various chemical reactions, including nucleophilic substitution and oxidation reactions, which are essential for developing new materials and compounds.

2. Biology

- Bioactive Compound : Investigated for its potential antimicrobial and anticancer properties. Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Bacillus subtilis | 6.25 |

3. Medicine

- Drug Development : Explored for its potential use in the design of novel pharmaceuticals with improved efficacy and reduced side effects. The compound may act as an inhibitor of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

4. Industry

- Agrochemicals and Industrial Products : Utilized in the development of agrochemicals, where its unique chemical properties can enhance the effectiveness of herbicides or pesticides.

Case Studies

Several studies have explored the biological activities and potential therapeutic applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative to traditional antibiotics.

- Anticancer Research : Research indicated that derivatives of pyridine compounds similar to this compound showed selective inhibitory activity against human breast cancer cell lines. Optimization efforts led to the discovery of compounds with enhanced potency against cancer cells .

- Biological Activity Profiling : A comprehensive profiling revealed that the compound interacts with various cellular targets, suggesting multiple pathways through which it exerts its biological effects .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine (CAS: 1515197-22-4)

- Molecular Formula : C₁₁H₇ClF₂N₂O

- Molecular Weight : 256.64 g/mol .

- Key Differences: The 2,4-difluorophenoxy group introduces additional fluorine atoms, increasing lipophilicity and altering electronic properties compared to the mono-fluorinated target compound. This may enhance binding affinity in hydrophobic pockets of biological targets .

(b) 5-Chloro-2-(2-fluorophenoxy)pyridin-3-amine (CAS: 899424-00-1)

(c) 6-(4-Fluorophenoxy)pyridin-3-amine

- Molecular Formula : C₁₁H₈FN₂O

- Molecular Weight : 220.20 g/mol (estimated).

- Key Differences: The phenoxy group is at the 6-position instead of the 2-position, altering the spatial arrangement of substituents. This positional isomerism may reduce π-π stacking interactions critical for binding to aromatic residues in enzymes .

Core Structural Variations

(a) 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine (CAS: 1706447-76-8)

- Molecular Formula : C₇H₇ClF₂N₂O

- Molecular Weight : 220.60 g/mol .

- The 4-position substitution on the pyridine ring may also influence electronic distribution and reactivity .

(b) 2-Chloro-5-fluoropyridin-3-amine (CAS: 884495-37-8)

- Molecular Formula : C₅H₄ClFN₂

- Molecular Weight : 146.55 g/mol .

- Key Differences: The absence of the phenoxy group simplifies the structure but limits opportunities for hydrogen bonding or hydrophobic interactions in drug design. The chloro and fluoro substituents at adjacent positions may create a polarized electronic environment .

Physicochemical and Spectroscopic Properties

Biological Activity

5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine, with the CAS number 899424-02-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a 4-fluorophenoxy moiety. The presence of these substituents is crucial for its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular pathways. Similar compounds have been noted for their roles as inhibitors of protein kinases, which are essential in regulating cell proliferation and survival. This compound may also act as a modulator in the ubiquitin-proteasome system (UPS), influencing the degradation of intracellular proteins, thereby affecting various cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Bacillus subtilis | 6.25 |

The presence of halogen substituents (chlorine and fluorine) enhances the bioactivity of the compound, likely due to their influence on electronic properties and steric effects .

Anticancer Activity

Studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death. For instance, compounds with similar structures have been reported to inhibit pathways such as PI3K/Akt and MAPK, leading to reduced cell viability in cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the substitution pattern on the pyridine ring significantly influences biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances potency compared to unsubstituted analogs. The positioning of substituents also plays a critical role; para-substituted phenyl groups tend to exhibit better activity than ortho-substituted ones due to reduced steric hindrance .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated various derivatives of pyridine compounds, including this compound, demonstrating its efficacy against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

- Cancer Cell Line Studies : In vitro assays conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis rates, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(4-fluorophenoxy)pyridin-3-amine?

Methodological Answer: A robust approach involves coupling 4-fluorophenol with a halogenated pyridine precursor (e.g., 2,5-dichloropyridin-3-amine) under Ullmann or Buchwald-Hartwig conditions. Microwave-assisted synthesis (80–120°C, 1–3 hours) can enhance reaction efficiency and yield . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (≥95%) .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR : Use - and -NMR to verify substitution patterns. The 4-fluorophenoxy group shows distinct aromatic splitting (e.g., doublets for fluorine-coupled protons).

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (e.g., ethanol/water mix) and analyze as in related pyridine derivatives .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 267.6) .

Q. What are the critical solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (pH 4–8) for biological assays. Poor solubility in non-polar solvents (e.g., hexane) necessitates derivatization for certain reactions.

- Stability : Store at −20°C under inert atmosphere; monitor degradation via TLC or HPLC over 1–6 months. Avoid prolonged exposure to light/heat .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Br at Cl position) or phenoxy ring alterations (e.g., methyl/CF groups).

- Biological Testing : Compare inhibitory activity (e.g., kinase assays) and correlate with structural data. Use crystallographic insights from related fluorophenyl-pyridine hybrids to rationalize binding modes .

Q. What computational approaches are suitable for target identification and binding affinity prediction?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with COX-2 or kinase X-ray structures (PDB IDs: 5KIR, 4UWH) to predict binding pockets.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Validate with free-energy calculations (MM/PBSA) .

Q. How can conflicting biological activity data from different assays be resolved?

Methodological Answer:

Q. What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)/Xantphos vs. CuI/1,10-phenanthroline for coupling efficiency.

- Green Chemistry : Explore solvent-free microwave synthesis or water-mediated reactions to reduce waste .

Q. Which analytical methods are most reliable for assessing purity in complex matrices?

Methodological Answer:

Q. How to design in vitro assays for evaluating metabolic stability?

Methodological Answer:

Q. What methodologies assess environmental impact during disposal?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.